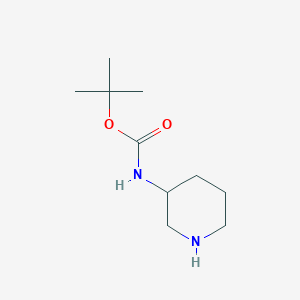

3-Boc-aminopiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-piperidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQXNWMYLFAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401088 | |

| Record name | 3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172603-05-3 | |

| Record name | 3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(BOC-AMINO)PIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Boc-Aminopiperidine: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Boc-aminopiperidine, a chiral heterocyclic compound, serves as a critical building block in modern pharmaceutical synthesis. Its structural features, particularly the presence of a piperidine ring and a protected amine group, make it a versatile intermediate for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective chemical modifications, which is paramount in multi-step synthetic pathways.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of therapeutic agents.

Core Chemical Properties

This compound exists as a racemic mixture and as individual (R)- and (S)-enantiomers. The (R)-enantiomer, in particular, has garnered significant attention due to its indispensable role in the synthesis of several dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[1] The physical and chemical properties can vary slightly between the different forms.

Physicochemical Data

| Property | (R)-3-Boc-aminopiperidine | (S)-3-Boc-aminopiperidine | Racemic this compound |

| Molecular Formula | C₁₀H₂₀N₂O₂[2] | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂[3] |

| Molecular Weight | 200.28 g/mol [2][3] | 200.28 g/mol | 200.28 g/mol [3] |

| Appearance | White to off-white powder or solid[2] | Colorless liquid | - |

| Melting Point | 116-125 °C[4] | - | 181-182 °C (for N-Boc protected version)[5] |

| Boiling Point | ~304.8 °C (Predicted) | - | 277.3 °C (Predicted for N-Boc)[5] |

| Solubility | Soluble in methanol and ethanol.[2] Slightly soluble in water.[5] | - | Slightly soluble in water.[5] |

| pKa | 12.37 ± 0.20 (Predicted) | - | 10.35 ± 0.20 (Predicted for N-Boc)[5] |

| Optical Activity | [α]²²/D +3.2° (c=0.5 in DMF) | [α]D²⁰ +26.0 (c=0.308, EtOH)[6] | - |

| CAS Number | 309956-78-3[2] | 625471-18-3 | 172603-05-3[3] |

Spectroscopic Data

The structural integrity of this compound is typically confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the piperidine ring and the Boc protecting group.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon atoms in the molecule, including the carbonyl carbon of the Boc group.[6][7]

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H and C=O stretching frequencies of the carbamate.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.[6]

Synthesis and Reactivity

The synthesis of enantiomerically pure this compound is a key step in its utilization for pharmaceutical manufacturing. Several synthetic routes have been developed, often starting from readily available chiral precursors or involving chiral resolution of a racemic mixture.

General Synthesis Workflow

A common strategy for the synthesis of enantiopure this compound involves a multi-step process that can be generalized as follows:

Caption: A generalized workflow for the synthesis of (R)-3-Boc-aminopiperidine.

Experimental Protocols

1. Synthesis of (S)-3-Amino-1-N-Boc-piperidine via Hydrogenation

This protocol describes the synthesis from an azido derivative.

-

Materials: Azido derivative (e.g., (S)-3-azido-1-Boc-piperidine), Pd/C catalyst, Ethanol.

-

Procedure:

-

A mixture of the azido derivative (e.g., 6.77 g, 29.9 mmol) and Pd/C catalyst (150 mg) in ethanol (200 mL) is prepared.[6]

-

The mixture is subjected to hydrogenation at atmospheric pressure overnight.[6]

-

Upon completion of the reaction, the catalyst is removed by filtration through diatomaceous earth.[6]

-

The solvent is evaporated under reduced pressure to yield the product as a colorless liquid.[6]

-

2. Boc Protection of 3-Aminopiperidine

This protocol outlines the protection of the piperidine nitrogen.

-

Materials: 3-Aminopiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide, Ethanol.

-

Procedure:

-

In a four-necked flask, dissolve 3-aminopiperidine (10.0 g, 0.1 mol) in ethanol (90 g) and stir at 10-15 °C.[8]

-

Slowly add di-tert-butyl dicarbonate (21.8 g, 0.1 mol) through one dropping funnel.[8]

-

Simultaneously, add 25% aqueous sodium hydroxide (17.6 g, 0.11 mol) dropwise through another funnel, maintaining the pH between 11.8 and 12.2.[8]

-

The addition is typically completed in about 1 hour.[8]

-

3. Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions.

-

Materials: Boc-protected amine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), Dichloromethane (DCM) or other suitable solvent.

-

Procedure:

Applications in Drug Development

The primary and most significant application of (R)-3-Boc-aminopiperidine is as a key intermediate in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents.[1][5]

Synthesis of Alogliptin

(R)-3-Boc-aminopiperidine is a crucial component in the synthesis of Alogliptin. The general synthetic route involves the coupling of the deprotected 3-aminopiperidine with a pyrimidinedione derivative.

Caption: Synthetic pathway to Alogliptin utilizing (R)-3-aminopiperidine.

Synthesis of Linagliptin

Similarly, (R)-3-Boc-aminopiperidine is a key precursor for the synthesis of Linagliptin. The synthesis involves the condensation of (R)-3-aminopiperidine with a xanthine derivative.

Caption: Synthetic pathway to Linagliptin utilizing (R)-3-aminopiperidine.

Stability and Storage

This compound is generally stable under recommended storage conditions.[2] It is advisable to store the compound in a cool, dry place, under an inert atmosphere, and away from incompatible materials such as strong oxidizing agents.[2]

Analytical Methods

The purity and identity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Chiral HPLC methods are employed to determine the enantiomeric excess (e.e.) of the chiral isomers.[4][11]

Conclusion

This compound, particularly its (R)-enantiomer, is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and versatile reactivity make it an essential building block for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, handling, and reactivity is crucial for researchers and scientists involved in drug discovery and development. The continued demand for novel therapeutics is likely to sustain the importance of this compound as a key synthetic precursor.

References

- 1. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 3. WO2015004599A1 - An improved process for preparing linagliptin and its key intermediates - Google Patents [patents.google.com]

- 4. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 5. nbinno.com [nbinno.com]

- 6. (S)-3-Amino-1-N-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-3-(Boc-Amino)piperidine (CAS: 309956-78-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-(tert-butoxycarbonylamino)piperidine, a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. This document details its physicochemical properties, synthesis methodologies, key applications, and safety information, serving as a critical resource for professionals in the field.

Core Properties and Specifications

(R)-3-(Boc-Amino)piperidine is a white to pale yellow solid at room temperature.[1] Its chemical structure features a piperidine ring with a Boc-protected amine group at the chiral 3-position, which is crucial for its role in stereoselective synthesis.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 309956-78-3 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol [2] |

| Appearance | White to pale yellow solid[1] |

| Melting Point | 116-121 °C |

| Optical Activity | [α]²²/D +3.2°, c = 0.5 in DMF |

| Solubility | Soluble in methanol and ethanol. |

Table 2: Analytical Data Summary

| Analysis | Data |

|---|---|

| ¹H NMR | Spectrum available, detailed peak list not publicly available. |

| ¹³C NMR | Spectrum available, detailed peak list not publicly available. |

| Mass Spectrometry | Data available, specific m/z not publicly available. |

| Infrared (IR) Spectroscopy | Spectrum available, detailed peak list not publicly available. |

| Purity | Typically >97% |

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-3-(Boc-Amino)piperidine is a critical process for its application in pharmaceuticals. Several synthetic routes have been developed, often starting from readily available chiral precursors. Below is a representative experimental protocol collated from patent literature.

Representative Experimental Protocol: Synthesis from Benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

This protocol describes the debenzylation of a protected piperidine precursor to yield the final product.

Materials:

-

Benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

-

10% Palladium on carbon (Pd/C), wet (50% water)

-

Methanol

-

Dichloromethane

-

Petroleum ether

-

Autoclave

-

Filtration apparatus

Procedure:

-

In an autoclave, combine 46.8 g of benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, 2.3 g of 10% wet palladium on carbon, and 320 mL of methanol.

-

Purge the system with nitrogen 3 to 4 times.

-

Pressurize the autoclave with hydrogen to 0.3-0.4 MPa.

-

Heat the reaction mixture to 35-40 °C and maintain for 2 hours, monitoring the reaction progress by HPLC until the starting material is fully consumed.[3]

-

After the reaction is complete, cool the mixture and filter to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

To the residue, add 23 mL of dichloromethane and 46 mL of petroleum ether, and warm the mixture to 35-40 °C.

-

Slowly add 325 mL of petroleum ether at this temperature and hold for 1 hour.

-

Gradually cool the mixture to -5 to 0 °C to induce crystallization.

-

Collect the solid product by filtration and dry at 40-45 °C to yield (R)-3-Boc-aminopiperidine as a white solid (Expected yield: ~95%).[3]

Applications in Drug Development

The primary and most significant application of (R)-3-(Boc-Amino)piperidine is as a key chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[4][5][6] These oral antidiabetic agents are used for the treatment of type 2 diabetes. The precise stereochemistry of the (R)-enantiomer is essential for the pharmacological activity of these drugs.[6]

Role in Alogliptin Synthesis

(R)-3-(Boc-Amino)piperidine is a crucial intermediate in the synthesis of Alogliptin, a potent and selective DPP-4 inhibitor.[4][5] The synthesis involves the nucleophilic substitution of a chloropyrimidine derivative with (R)-3-aminopiperidine (obtained after deprotection of the Boc group), followed by salt formation.

Safety and Handling

(R)-3-(Boc-Amino)piperidine is classified as a hazardous substance and requires careful handling in a laboratory or manufacturing setting.

Table 3: GHS Hazard Information

| Hazard | Description |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.H400: Very toxic to aquatic life. |

| Precautionary Statements | P273, P280, P302+P352, P305+P351+P338+P310 |

| Storage | Store at 2-8°C. |

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

(R)-3-(Boc-Amino)piperidine is a high-value chiral intermediate with a critical role in the synthesis of modern pharmaceuticals, particularly DPP-4 inhibitors for the management of type 2 diabetes. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals aiming to utilize this compound in their synthetic endeavors. The availability of reliable synthetic routes and high-purity material is paramount to the successful development of new and existing therapies.

References

- 1. (R)-3-(Boc-amino)piperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. chemscene.com [chemscene.com]

- 3. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

3-Boc-aminopiperidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Boc-aminopiperidine, a key building block in synthetic organic chemistry and drug discovery. This document outlines its fundamental chemical properties, applications, and detailed synthetic methodologies.

Core Chemical Properties

This compound, also known as tert-butyl (piperidin-3-yl)carbamate, is a piperidine derivative protected with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial in multi-step syntheses, allowing for selective reactions at other positions of the molecule.

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol [1][2][3][4][5] |

| Exact Mass | 200.152477885 Da[1][4] |

| Density | 1.02±0.1 g/cm³[2][4] |

| Melting Point | 116-127 °C[4] |

| Boiling Point (Predicted) | 304.8±31.0 °C[2][4] |

| Topological Polar Surface Area | 50.4 Ų[1][4] |

| CAS Number | 172603-05-3 (for the racemate)[1] |

Applications in Drug Development

This compound is a versatile intermediate widely utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry. The piperidine ring is a common scaffold in many biologically active compounds, and the Boc-protected amine allows for its incorporation into larger structures.

Notably, the chiral isomers, (R)-3-(Boc-amino)piperidine and (S)-3-(Boc-amino)piperidine, are critical intermediates in the synthesis of several drugs. For instance, (R)-3-(Boc-Amino)piperidine is a key intermediate in the manufacturing of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2]

The logical workflow for the use of this compound as a building block in pharmaceutical synthesis is illustrated below.

Experimental Protocol: Synthesis of (R)-3-(Boc-Amino)piperidine

This section details a common experimental procedure for the synthesis of (R)-3-(Boc-amino)piperidine via catalytic hydrogenation, a method valued for its efficiency and yield.

Objective: To synthesize tert-Butyl (R)-piperidin-3-ylcarbamate from a protected precursor.

Materials:

-

Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g, 6.73 mmol)

-

10% Palladium on carbon (Pd/C) (0.229 g)

-

Ethanol (20 mL)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

A mixture of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g) and 10% Pd/C (0.229 g) is prepared in ethanol (20 mL).[2]

-

The mixture is stirred at room temperature under a hydrogen atmosphere (1 atm) for 14 hours.[2]

-

Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.[2]

-

The filtrate is concentrated under reduced pressure to yield the final product, tert-Butyl (R)-piperidin-3-ylcarbamate, as a solid.[2]

Expected Yield: Approximately 1.22 g (91%).[2]

The process flow for this experimental protocol is visualized in the diagram below.

References

- 1. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. echemi.com [echemi.com]

- 5. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in Aminopiperidine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Aminopiperidines, in particular, serve as critical building blocks for introducing key pharmacophoric elements. However, the inherent reactivity of the amino group necessitates a robust protection strategy to achieve controlled and selective chemical transformations. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in the synthesis of complex molecules containing the aminopiperidine moiety. This technical guide provides an in-depth exploration of the multifaceted role of the Boc protecting group in aminopiperidine chemistry, complete with experimental protocols, quantitative data, and graphical representations of key processes.

The Indispensable Role of Boc-Protected Aminopiperidines

The Boc group's popularity stems from its unique combination of stability and facile, yet selective, removal. It effectively masks the nucleophilicity and basicity of the aminopiperidine's nitrogen atom, allowing for a wide range of chemical modifications at other positions of the molecule. This is particularly crucial in the multi-step syntheses common in drug discovery and development.[1][2]

Boc-protected aminopiperidines are pivotal intermediates in the synthesis of numerous therapeutic agents. For instance, (R)-3-(Boc-Amino)piperidine is a key building block for dipeptidyl peptidase IV (DPP-4) inhibitors like Alogliptin and Linagliptin, which are used in the management of type 2 diabetes.[3][4][5] Similarly, N'-Boc-4-methyl-4-aminopiperidine is instrumental in the synthesis of CCR5 antagonists, a class of drugs that inhibit HIV-1 entry into cells.[6] The strategic use of the Boc protecting group ensures the desired stereochemistry and functionalization are achieved with high precision and yield.[3][7]

Core Principles of Boc Protection and Deprotection

The utility of the Boc group is defined by the chemistry of its introduction (protection) and removal (deprotection).

Boc Protection of Aminopiperidines

The most common method for introducing the Boc group is through the reaction of the aminopiperidine with di-tert-butyl dicarbonate (Boc₂O).[8][9] This reaction is typically carried out under mild basic conditions and proceeds with high efficiency. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate.[9][10][11]

Boc Deprotection

The key advantage of the Boc group is its lability under acidic conditions.[8][12] This allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to bases (e.g., Fmoc) or hydrogenation (e.g., Cbz).[12][13] The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[9][10]

Quantitative Data on Boc Protection of Aminopiperidines

The efficiency of Boc protection is highly dependent on the substrate and reaction conditions. The following table summarizes quantitative data from various reported syntheses.

| Substrate | Reagents and Conditions | Yield (%) | Reference |

| 4-Piperidyl urea | Di-tert-butyl dicarbonate, triethylamine, water, 20-25°C, 8-10h | 72-75 (of 1-boc-4-piperidyl urea) | [14] |

| (R)-Pyridine-3-ylcarbamate | H₂, 5% Pd/C, acetic acid, 65°C, 0.6 MPa, 12h | 73.8 | [15] |

| L-Glutamic acid derivative | Di-tert-butyl dicarbonate, triethylamine, DMAP, CH₂Cl₂ | 92 (of N-Boc intermediate) | |

| 1,2,3,6-Tetrahydropyridine | Di-tert-butyl dicarbonate, THF, 0°C to rt | 89 | |

| N-benzyl-4-piperidone derivative | Di-tert-butyl carbamate, toluene, 80-100°C, 3h | 81 (of imine intermediate) | [16] |

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of aminopiperidines.

Protocol for Boc Protection of 4-Aminopiperidine

This protocol is adapted from general procedures for Boc protection of amines.[8][17]

-

Dissolution: Dissolve 4-aminopiperidine (1 equivalent) in a suitable solvent such as a mixture of distilled water and acetone or dichloromethane.

-

Addition of Boc₂O: While stirring at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents).

-

Base Addition (Optional but common): Add a base such as triethylamine (1.5 equivalents) or sodium bicarbonate.

-

Reaction: Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol for Boc Deprotection of N-Boc-4-Aminopiperidine

This protocol is based on standard acid-catalyzed Boc deprotection procedures.[8][13][17]

-

Dissolution: Dissolve the N-Boc-4-aminopiperidine (1 equivalent) in an appropriate solvent such as dichloromethane (DCM), ethyl acetate, or dioxane.

-

Acid Addition: At 0°C, add a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Neutralization and Extraction: Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer multiple times with an organic solvent.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aminopiperidine.

Orthogonal Protection Strategies

The true power of the Boc group is realized in orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[12][13][18][19][20] This is fundamental to the synthesis of complex molecules.

This schematic illustrates how a molecule with multiple functional groups protected with orthogonal groups (e.g., Boc for an amine, Fmoc for another amine or alcohol, and Cbz for a carboxylic acid) can be selectively deprotected at a specific site by choosing the appropriate cleavage conditions.

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of aminopiperidine-containing molecules, particularly in the realm of pharmaceutical research and development. Its robustness under a variety of reaction conditions, coupled with its facile and selective removal under mild acidic conditions, provides chemists with a powerful strategy for navigating complex synthetic pathways. A thorough understanding of the principles of Boc protection, deprotection, and its application in orthogonal strategies is crucial for the efficient and successful synthesis of novel drug candidates and other advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 15. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 16. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 20. jocpr.com [jocpr.com]

The 3-Aminopiperidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of natural products and synthetic pharmaceuticals. Among its derivatives, the 3-aminopiperidine core has emerged as a particularly valuable building block in the design of potent and selective therapeutic agents. Its inherent chirality and the versatile synthetic handles it offers have enabled the development of groundbreaking drugs across multiple therapeutic areas, from metabolic disorders to oncology and central nervous system (CNS) diseases. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and key applications of 3-aminopiperidine derivatives, supported by detailed experimental protocols and visual representations of underlying mechanisms.

Synthesis of the Chiral 3-Aminopiperidine Core

The synthesis of enantiomerically pure 3-aminopiperidine is a critical first step in the development of derivatives. The (R)-enantiomer, in particular, is a key intermediate for several marketed drugs. Various synthetic strategies have been developed to access this chiral scaffold efficiently.

Synthetic Workflow Overview

A general workflow for the synthesis of chiral 3-aminopiperidine derivatives often starts from readily available chiral precursors, such as amino acids, followed by cyclization and functionalization steps.

Key Experimental Protocol: Synthesis of (R)-3-(Boc-amino)piperidine from D-Ornithine

This protocol outlines a two-step synthesis of (R)-3-(Boc-amino)piperidine, a versatile intermediate, starting from D-ornithine.[1]

Step 1: Formation of N-Boc protected 3-aminolactam

-

D-Ornithine hydrochloride is slurried in anhydrous methanol.

-

The solution is saturated with hydrogen chloride gas and refluxed for 3 hours to yield the methyl ester.

-

The crude methyl ester is then refluxed with sodium methoxide in methanol for 4 hours to induce cyclization into the lactam.

-

The N-Boc protecting group is introduced to the 3-amino group to yield the N-Boc protected 3-aminolactam.

Step 2: Reduction to (R)-3-(Boc-amino)piperidine

-

The N-Boc protected 3-aminolactam is converted to its corresponding imido ester via O-alkylation.

-

The imido ester is then subjected to catalytic hydrogenation (e.g., using 5% Pt/C) under mild conditions (5 bar H₂, room temperature) to reduce the imido ester to the desired (R)-3-(Boc-amino)piperidine.[1]

Therapeutic Applications of 3-Aminopiperidine Derivatives

The 3-aminopiperidine scaffold is a key component in several classes of therapeutic agents. The following sections detail its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, KRAS G12D inhibitors, and CNS-active agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

One of the most significant applications of 3-aminopiperidine derivatives is in the development of DPP-4 inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes. These drugs, often referred to as "gliptins," enhance the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner.

DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, 3-aminopiperidine-based drugs prolong the action of these incretins, leading to improved glycemic control.[2][3]

The (R)-3-aminopiperidine moiety typically serves as a key pharmacophore that interacts with the S2 pocket of the DPP-4 enzyme. Modifications at the N-1 position of the piperidine ring and the 3-amino group are crucial for optimizing potency and pharmacokinetic properties.

| Compound | DPP-4 IC₅₀ (nM) | Key Structural Features |

| Alogliptin | <10[4] | Pyrimidinedione core with a cyanobenzyl group.[5] |

| Linagliptin | ~1[6][7] | Xanthine-based core with a butynyl group.[6] |

| Sitagliptin | 18-19[8][9][10][11][12] | Triazolopiperazine core with a trifluorophenyl group. |

| Trelagliptin | 4[13][14][15] | Fluorophenyl and cyanopyrrolidine moieties. |

| Omarigliptin | 1.6[16] | A complex heterocyclic system designed for long duration of action. |

IC₅₀ values represent the concentration of the inhibitor required to reduce DPP-4 activity by 50% in vitro.

This protocol describes a common fluorometric assay to determine the inhibitory activity of test compounds against DPP-4.[17][18][19][20]

-

Reagent Preparation:

-

Prepare a stock solution of the 3-aminopiperidine test compound in DMSO.

-

Prepare serial dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a working solution of recombinant human DPP-4 enzyme in assay buffer.

-

Prepare a solution of the fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) in assay buffer.

-

A known DPP-4 inhibitor (e.g., Sitagliptin) should be used as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add the DPP-4 enzyme solution.

-

Add the test compound dilutions, positive control, or solvent (for enzyme activity control) to the respective wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

KRAS G12D Inhibitors for Oncology

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma.[21] The development of inhibitors for this "undruggable" target has been a major challenge, and 3-aminopiperidine derivatives have recently shown promise in this area.

Unlike covalent inhibitors that target the KRAS G12C mutant, inhibitors for KRAS G12D are being designed as non-covalent binders. Recent strategies involve designing compounds where a basic amine, such as the one in a piperidine or piperazine moiety, forms a salt bridge with the mutant aspartate-12 residue.[21] These inhibitors bind to a pocket between switch I and switch II of the KRAS protein, disrupting its interaction with downstream effectors like RAF kinase and thereby inhibiting the MAPK signaling pathway.[22]

The discovery of novel KRAS inhibitors often involves a combination of computational and experimental approaches.

Central Nervous System (CNS) Active Agents

The 3-aminopiperidine scaffold is also present in molecules targeting CNS receptors, particularly dopamine receptors, which are implicated in disorders such as schizophrenia and Parkinson's disease.

The structural rigidity and basic nitrogen of the 3-aminopiperidine core make it suitable for interacting with the binding sites of dopamine receptors. Structure-activity relationship studies have shown that modifications to the piperidine nitrogen and the 3-amino group can modulate affinity and selectivity for D2 versus D3 subtypes.

The following table presents binding affinities (Ki) for representative ligands at human dopamine D2 and D3 receptors. A lower Ki value indicates higher binding affinity.

| Compound Class | Representative Ligand | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | D2/D3 Selectivity |

| N-Phenylpiperazines | Compound 6a[23] | > 1500[23] | 0.2 - 1.4[23] | > 1000-fold for D3 |

| Aminopiperidines | RBI-257[24][25] | High (mutant specific) | High | D4 selective scaffold |

Data is illustrative of the potential for achieving subtype selectivity with piperidine-based scaffolds.

Conclusion and Future Perspectives

The 3-aminopiperidine scaffold continues to be a highly valuable core in medicinal chemistry. Its success in DPP-4 inhibitors has cemented its status as a privileged structure for targeting enzymes. The emerging applications in challenging areas like KRAS inhibition and the nuanced modulation of CNS receptors highlight its ongoing relevance and versatility. Future research will likely focus on leveraging this scaffold to develop novel covalent and allosteric modulators, as well as exploring new vector-drug conjugates and PROTACs. The continued refinement of synthetic routes to access diverse and complex 3-aminopiperidine derivatives will undoubtedly fuel the discovery of the next generation of innovative therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 3. medscape.com [medscape.com]

- 4. abmole.com [abmole.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Linagliptin—A Novel Dipeptidyl Peptidase Inhibitor for Type 2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 19. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 20. 4.4. Dipeptidyl Peptidase IV Inhibitory Assay and Kinetics Assays [bio-protocol.org]

- 21. [PDF] KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge | Semantic Scholar [semanticscholar.org]

- 22. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. ClinPGx [clinpgx.org]

- 25. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of 3-Boc-aminopiperidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-Boc-aminopiperidine, a critical chiral building block in the development of numerous pharmaceutical agents. The methods outlined below offer various approaches to obtaining the desired enantiomer in high purity, catering to different strategic considerations in process development and scale-up.

Introduction

Optically active 3-aminopiperidine derivatives, particularly the N-Boc protected form, are key intermediates in the synthesis of a wide range of bioactive molecules, including dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type II diabetes. The stereochemistry at the C3 position of the piperidine ring is often crucial for pharmacological activity, making enantioselective synthesis a topic of significant interest. This document details three primary strategies for achieving high enantiopurity: biocatalytic asymmetric amination, synthesis from a chiral pool, and classical resolution of a racemic mixture.

Biocatalytic Asymmetric Amination using ω-Transaminases

This modern approach utilizes immobilized ω-transaminases (ω-TAs) for the direct asymmetric amination of a prochiral ketone, offering a green and highly efficient one-step synthesis.

Reaction Principle

The synthesis of both (R)- and (S)-3-amino-1-Boc-piperidine can be achieved by the amination of the prochiral precursor 1-Boc-3-piperidone. This reaction uses an amine donor, such as isopropylamine, and pyridoxal-5'-phosphate (PLP) as a cofactor.[1] The choice of the specific ω-transaminase enzyme dictates the stereochemical outcome of the reaction.

Workflow for Biocatalytic Amination

Caption: Workflow for the biocatalytic synthesis of this compound.

Quantitative Data

| Enzyme | Substrate | Product | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Isolated Yield (%) | Reference |

| ATA-025-IMB | 1-Boc-3-piperidone | (R)-3-Boc-aminopiperidine | 50 | 24 | >99 | >99 | 70 | [1] |

| Various TAs | 1-Boc-3-piperidone | (R)- or (S)-3-Boc-aminopiperidine | 35 | 24 | Variable | >99 | Not reported |

Experimental Protocol: Synthesis of (R)-3-Boc-aminopiperidine[2]

-

Reaction Setup: To 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and pyridoxal-5'-phosphate (PLP) (1.4 mM), add 200 mg of immobilized ω-transaminase (ATA-025-IMB).

-

Pre-incubation: Stir the mixture at 35°C and 550 rpm for 5 minutes.

-

Substrate Addition: Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v).

-

Reaction: Stir the reaction mixture at 50°C and 550 rpm. Monitor the reaction progress by HPLC and/or TLC.

-

Work-up: Upon completion, filter the enzyme under vacuum. The immobilized enzyme can be washed and reused.

-

Extraction: Extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a yellow oil.

Synthesis from Chiral Precursors (L-Glutamic Acid)

This multi-step approach leverages the inherent chirality of a readily available starting material to construct the desired enantiomerically pure piperidine ring.

Synthetic Pathway Overview

This synthetic route involves a five-step linear sequence starting from L-glutamic acid.[2] The key transformations include protection of the amino group, reduction of the carboxylic acids to alcohols, conversion of the diol to a ditosylate, and finally, cyclization with an amine.

Caption: Synthetic pathway from L-glutamic acid to 3-(N-Boc-amino)piperidine.

Quantitative Data

| Starting Material | Number of Steps | Overall Yield (%) | Key Reagents | Reference |

| L-Glutamic Acid | 5 | 44 - 55 | (Boc)2O, NaBH4, TsCl, various amines | [2] |

Experimental Protocol Highlights: Key Steps[3]

-

Diesterification of L-Glutamic Acid: L-glutamic acid is treated with thionyl chloride in methanol to yield the corresponding diester.

-

N-Boc Protection: The amino group of the diester is protected using di-tert-butyl dicarbonate ((Boc)2O) and a base like triethylamine.

-

Reduction to Diol: The diester is reduced to the corresponding diol using sodium borohydride in methanol. The reaction is quenched with aqueous citric acid.

-

Ditosylation: The diol is converted to a ditosylate using p-toluenesulfonyl chloride (TsCl) in a suitable solvent like pyridine or dichloromethane with a base.

-

Cyclization: The ditosylate is reacted with a primary amine to form the piperidine ring via intramolecular nucleophilic substitution.

Resolution of Racemic 3-Aminopiperidine

This classical method involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.

Resolution Strategy

Racemic 3-aminopiperidine is reacted with an enantiomerically pure chiral acid, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), to form a pair of diastereomeric salts.[3][4] Due to their different physical properties, particularly solubility, one diastereomer can be selectively crystallized. The desired enantiomer of 3-aminopiperidine is then liberated from the salt and can be subsequently Boc-protected.

Caption: Logical workflow for the resolution of racemic 3-aminopiperidine.

Quantitative Data

| Resolving Agent | Substrate | Product | Yield (%) | ee (%) | Solvent for Crystallization | Reference |

| (R)-CPA | Racemic 3-aminopiperidine | (R)-3-aminopiperidine | 99.5 | 99.6 | 90% tert-butyl alcohol | [3][4] |

Experimental Protocol: Resolution and Boc-Protection

-

Salt Formation: React racemic 3-aminopiperidine with an equimolar amount of the chiral resolving agent (e.g., (R)-CPA) in a suitable solvent such as 90% tert-butyl alcohol at an elevated temperature.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., to 0°C) can maximize the yield.

-

Isolation: Isolate the crystallized salt by filtration and wash with a cold solvent.

-

Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the free chiral amine.

-

Extraction: Extract the enantiomerically pure 3-aminopiperidine into an organic solvent.

-

N-Boc Protection: React the chiral amine with di-tert-butyl dicarbonate in the presence of a base to afford the final (R)- or (S)-3-Boc-aminopiperidine.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several distinct and effective methodologies. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of starting materials and reagents, environmental considerations, and the available technological capabilities. Biocatalytic amination represents a highly efficient and "green" option for large-scale manufacturing, while synthesis from the chiral pool and classical resolution offer robust and well-established alternatives.

References

Large-Scale Synthesis of 3-Boc-aminopiperidine for Pharmaceutical Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(tert-butoxycarbonylamino)piperidine, commonly known as (R)-3-Boc-aminopiperidine, is a critical chiral intermediate in the synthesis of numerous pharmaceutical compounds, most notably dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes, such as Alogliptin and Linagliptin.[1][2] The precise stereochemistry of this intermediate is essential for the pharmacological activity of the final drug products.[1] This document provides detailed application notes and protocols for the large-scale synthesis of 3-Boc-aminopiperidine, focusing on methodologies suitable for industrial production.

Introduction

The piperidine ring is a fundamental structural motif in a vast array of natural products and pharmaceutical agents. Specifically, optically active 3-aminopiperidine derivatives are key building blocks in modern drug development.[1] The tert-butoxycarbonyl (Boc) protecting group offers stability and facilitates selective chemical modifications during complex synthetic pathways.[1] Several synthetic routes to this compound have been reported, including methods starting from L-glutamic acid, D-ornithine, and through the resolution of racemic mixtures.[2][3] The selection of a synthetic route for large-scale production depends on factors such as cost, availability of starting materials, overall yield, process safety, and environmental impact.

This document outlines a common and scalable synthetic approach involving the hydrogenation of a pyridine precursor followed by Boc-protection.

Synthetic Pathway Overview

A prevalent method for the large-scale synthesis of this compound involves the catalytic hydrogenation of 3-aminopyridine to produce 3-aminopiperidine, which is then protected with a Boc group. For the synthesis of the chiral (R)-enantiomer, a chiral resolution step is often incorporated.

Caption: Synthetic pathway for (R)-3-Boc-aminopiperidine.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of rac-3-Aminopiperidine via Hydrogenation

This protocol details the catalytic hydrogenation of 3-aminopyridine to yield racemic 3-aminopiperidine.

Materials:

-

3-Aminopyridine

-

Palladium on carbon (5% Pd/C)

-

Acetic acid

-

Sodium hydroxide

-

Water

-

Pressurized hydrogenation reactor

Procedure:

-

Charge a suitable pressurized hydrogenation reactor with 3-aminopyridine and acetic acid.

-

Add 5% palladium on carbon catalyst to the mixture.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to 0.6 MPa and heat to 65°C.[2]

-

Maintain stirring for approximately 12 hours, monitoring the reaction progress by appropriate analytical methods (e.g., GC, HPLC).

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the palladium catalyst. The catalyst can be washed with water to recover any adsorbed product.

-

The filtrate containing the acetate salt of 3-aminopiperidine is then neutralized. Slowly add the acidic solution to a pre-chilled aqueous solution of sodium hydroxide, maintaining the temperature between 10-20°C.[2]

-

The resulting mixture can then be further processed for chiral resolution or Boc-protection.

Protocol 2: Boc-Protection of 3-Aminopiperidine

This protocol describes the protection of the amino group of 3-aminopiperidine with di-tert-butyl dicarbonate ((Boc)2O).

Materials:

-

3-Aminopiperidine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Sodium hydroxide (aqueous solution)

-

Ethanol

-

Reaction vessel with pH control

Procedure:

-

In a reaction vessel, dissolve 3-aminopiperidine in ethanol.

-

Cool the solution to 10-15°C with stirring.

-

Slowly and simultaneously add di-tert-butyl dicarbonate and an aqueous solution of sodium hydroxide. Control the addition rates to maintain the pH of the reaction mixture between 11.8 and 12.2.[4]

-

The addition is typically completed over approximately 1 hour.

-

After the addition is complete, continue to stir the mixture and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the product can be isolated by extraction and subsequent crystallization.

Data Presentation

| Parameter | Hydrogenation of 3-Aminopyridine | Boc-Protection of 3-Aminopiperidine |

| Starting Material | 3-Aminopyridine | 3-Aminopiperidine |

| Key Reagents | 5% Pd/C, Acetic Acid, H₂ | Di-tert-butyl dicarbonate, NaOH |

| Solvent | Acetic Acid | Ethanol/Water |

| Temperature | 65°C[2] | 10-15°C |

| Pressure | 0.6 MPa[2] | Atmospheric |

| Typical Yield | ~74%[2] | >90%[4] |

| Purity | >95% | >95%[4] |

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound on a large scale.

Caption: General experimental workflow for synthesis.

Alternative Synthetic Routes

While the hydrogenation of 3-aminopyridine is a common industrial method, other routes have been developed, some offering advantages in terms of stereocontrol.

-

From L-Glutamic Acid: A multi-step synthesis starting from the natural amino acid L-glutamic acid can produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives with overall yields of 44% to 55%. This route involves esterification, Boc-protection, reduction, tosylation, and cyclization.

-

From D-Ornithine: (R)-3-(Boc-amino)piperidine can be synthesized from D-ornithine. The key step involves the conversion of N-Boc protected 3-aminolactams into imido esters followed by hydrogenation.[3]

-

Enzymatic Synthesis: Biocatalytic methods using ω-transaminases have been developed for the synthesis of (S)-1-Boc-3-aminopiperidine in a continuous flow system, achieving high conversion rates and space-time yields.[5] This approach offers a greener alternative to traditional chemical synthesis.

Safety Considerations

-

Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be carried out in a well-ventilated area using appropriate high-pressure equipment and with proper safety precautions.

-

Reagents: Handle all chemicals, including organic solvents and strong acids/bases, with appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The large-scale synthesis of this compound is a well-established process crucial for the production of several important pharmaceuticals. The choice of synthetic route depends on a balance of factors including cost, efficiency, and stereochemical requirements. The protocols provided herein offer a foundation for the development of robust and scalable manufacturing processes for this key pharmaceutical intermediate.

References

The Pivotal Role of 3-Boc-Aminopiperidine in the Synthesis of DPP-IV Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The chiral intermediate, (R)-3-(tert-butoxycarbonyl)-aminopiperidine, commonly known as (R)-3-Boc-aminopiperidine, has emerged as a critical building block in the synthesis of a class of oral hypoglycemic agents known as dipeptidyl peptidase-IV (DPP-IV) inhibitors. These inhibitors, including prominent drugs like Linagliptin and Alogliptin, are at the forefront of type 2 diabetes mellitus treatment. Their mechanism of action involves prolonging the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating insulin secretion and glucose homeostasis.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of DPP-IV inhibitors utilizing 3-Boc-aminopiperidine, alongside methods for evaluating their efficacy.

Mechanism of DPP-IV Inhibition

DPP-IV is a serine protease that rapidly inactivates incretin hormones. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and delayed gastric emptying. This ultimately results in improved glycemic control.[1][2][5]

References

Applications of 3-Boc-Aminopiperidine in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Boc-aminopiperidine is a versatile building block in modern medicinal chemistry and peptide science. Its piperidine scaffold introduces conformational constraint into peptide sequences, a strategy often employed to enhance biological activity, improve metabolic stability, and increase receptor selectivity. The Boc (tert-butyloxycarbonyl) protecting group on the 3-amino position allows for its controlled incorporation into peptide chains using standard peptide synthesis methodologies. This document provides detailed application notes and experimental protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis.

Key Applications

The primary application of this compound in this context is the synthesis of peptidomimetics and constrained peptides. The piperidine ring system is a key structural feature in numerous biologically active compounds and approved drugs.[1] For instance, the enantiomerically pure (R)-3-Boc-aminopiperidine is a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin, used for the treatment of type 2 diabetes.[2][3] By incorporating this moiety into a peptide backbone, researchers can explore structure-activity relationships (SAR) and develop novel therapeutic candidates with improved pharmacokinetic profiles.

Data Summary

The following tables summarize quantitative data derived from the synthesis of peptide analogues incorporating a 3-aminopiperidine scaffold. These values are based on multi-step solution-phase syntheses and provide an indication of expected yields.

Table 1: Yields for Multi-Step Solution-Phase Synthesis of Leucine-Glycine-Aminopiperidine Analogues

| Step | (R)-Enantiomer Yield | (S)-Enantiomer Yield |

| Boc-Deprotection and Coupling with Boc-L-leucine | 88% | 91% |

| Aminolysis | 63% | 86% |

| Cbz- and Boc-Deprotection | 90% | 92% |

| Overall Yield (8 steps) | 37% | 48% |

Data extracted from a multi-step synthesis of Leucine-Leucine-piperidine-Glycine analogues.[4]

Table 2: Yields for a 5-Step Synthesis of Leucine-Glycine-Aminopiperidine-Proline Analogues

| Step | (R)-Enantiomer Yield | (S)-Enantiomer Yield |

| Boc-Glycine Coupling (EDC, HOBt) | 45% | 47% |

| TFA Deprotection | Quantitative | Quantitative |

| Boc-L-leucine Coupling | 93% | 78% |

| TFA Deprotection | Excellent | Excellent |

| Overall Yield (5 steps) | 42% | 36% |

Data extracted from a multi-step synthesis of Leucine-Glycine-piperidine-Proline analogues.[4]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of an Amino Acid to this compound

This protocol describes the coupling of a Boc-protected amino acid to the deprotected 3-amino group of a piperidine scaffold, followed by further elongation.

Workflow for Solution-Phase Peptide Elongation

Caption: Solution-phase synthesis workflow.

Materials:

-

(R)- or (S)-3-Boc-aminopiperidine derivative (e.g., ethyl 2-[(1-tert-butoxycarbonyl-(R)-piperidin-3-yl)amino]acetate)[4]

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Boc-protected amino acid (e.g., Boc-L-leucine-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

10% aqueous citric acid

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Solvents for extraction and chromatography (e.g., DCM, ethyl acetate, hexanes)

Procedure:

-

Boc Deprotection:

-

Dissolve the this compound derivative in DCM.

-

Add an excess of TFA (e.g., 25-50% TFA in DCM) and stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Remove the solvent and excess TFA in vacuo.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the Boc-protected amino acid (1.2 eq) and HOBt (1.2 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) and stir for 15 minutes.

-

Dissolve the deprotected aminopiperidine TFA salt from step 1 in DCM and add Et3N (2.5 eq).

-

Add this solution to the activated amino acid mixture.

-

Allow the reaction to warm to room temperature and stir for 15 hours.[4]

-

-

Workup and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 10% aqueous citric acid, saturated aqueous NaHCO3, and brine.[4]

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

-

Further Elongation:

-

The resulting dipeptide analogue can be subjected to another round of Boc deprotection and coupling to extend the peptide chain.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the incorporation of this compound into a peptide sequence on a solid support using standard Boc-SPPS chemistry.

Workflow for Boc-SPPS Incorporation

Caption: Boc-SPPS workflow for incorporation.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling agent (e.g., HBTU, HATU)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DCM.

-

-

N-terminal Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash), then for an additional 20-30 minutes.[5]

-

Wash the resin thoroughly with DCM and then with DMF.

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIPEA in DMF (3 x 2 minutes) to neutralize the TFA salt.[6]

-

Wash the resin with DMF.

-

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (3 eq relative to resin loading) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 10-15 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling completion using a Kaiser test (a negative result is expected).

-

Wash the resin thoroughly with DMF and DCM.

-

-

Continuation of Synthesis:

-

The piperidine ring nitrogen is now the new N-terminus. To continue peptide elongation from this position, the Boc group on the piperidine nitrogen would need to be removed (this is not standard for this building block as the piperidine nitrogen is typically part of the backbone). Alternatively, if the intention is to cap the chain, the synthesis is complete at this stage. For elongation at the piperidine nitrogen, a building block with an orthogonal protecting group on the piperidine nitrogen would be required.

-

-

Cleavage and Deprotection:

-

Once the desired sequence is assembled, wash the final peptide-resin with DCM and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA for standard Boc-SPPS).

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the peptide by HPLC.

-

Conclusion

This compound is a valuable reagent for introducing conformational constraints into peptides, thereby creating peptidomimetics with potentially enhanced therapeutic properties. The protocols provided herein offer a foundation for both solution-phase and solid-phase synthesis strategies. Researchers can adapt these methods to incorporate this versatile building block into a wide array of peptide sequences for drug discovery and development. Careful monitoring of reaction conditions and appropriate purification techniques are essential for obtaining high-purity final products.

References

- 1. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

Protocol for the Acid-Catalyzed Boc Deprotection of 3-Boc-aminopiperidine

Application Note

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] This document provides detailed protocols for the deprotection of 3-Boc-aminopiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl), and are suitable for researchers, scientists, and drug development professionals.

Introduction

The removal of the Boc protecting group from this compound is a critical step in the synthesis of molecules incorporating the 3-aminopiperidine scaffold. The choice of deprotection conditions can significantly impact the yield and purity of the final product. The most common methods involve the use of strong acids such as TFA in dichloromethane (DCM) or HCl in an organic solvent like dioxane or methanol.[2][3] These reactions are typically rapid and proceed at room temperature.[2] The selection of a specific protocol may depend on the substrate's sensitivity to different acidic conditions and the desired workup procedure.

Data Presentation: Comparison of Boc Deprotection Protocols

The following table summarizes various reported conditions for the Boc deprotection of aminopiperidine derivatives and related substrates, providing a comparative overview of reagents, reaction parameters, and outcomes.

| Reagent/Solvent | Concentration | Temperature | Time | Yield | Purity | Reference |

| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | 50% (v/v) | Room Temp. | 2 h | Not Specified | High | [4] |

| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | 25% (v/v) | Room Temp. | 2 h | 60% | Not Specified | [4] |

| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | Neat TFA | Room Temp. | 1 h | Quantitative | High | [5] |

| 4M HCl in Dioxane | 4 M | Room Temp. | 30 min | Not Specified | High | [6] |

| 4M HCl in Dioxane | 4 M | Room Temp. | 2 h | 91% | Not Specified | [7] |

| 4M HCl in Dioxane | 4 M | Room Temp. | 16 h | 100% | Solid | [7] |

| 3M HCl in Methanol | 3 M | 35 °C | 21 h | Not Specified | Not Specified | [8] |

| Concentrated HCl / Methanol / Water | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

Experimental Protocols

Two standard protocols for the Boc deprotection of this compound are detailed below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add TFA (10-20 equivalents, or a 1:1 v/v mixture with DCM) dropwise at room temperature.[4][9] CAUTION: The reaction is exothermic and releases gas (isobutylene and CO₂). Ensure adequate ventilation.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.[10]

-

Work-up:

-

Dissolve the residue in DCM or another suitable organic solvent.

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. (CAUTION: CO₂ evolution).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the 3-aminopiperidine product.

-

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

1,4-Dioxane, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a solid scavenger resin (e.g., Amberlyst A-21).

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.

-

Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the mixture.[7][11]

-

Stir the reaction at room temperature for 30 minutes to 4 hours.[6] The hydrochloride salt of the product may precipitate out of the solution.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be isolated by removing the solvent in vacuo.[7]

-

Work-up:

-

Method A (Precipitation): Add diethyl ether to the reaction mixture to precipitate the 3-aminopiperidine hydrochloride salt. Collect the solid by filtration and wash with diethyl ether.

-

Method B (Neutralization/Extraction): After solvent removal, dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH > 10. Extract the free amine with an organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Method C (Resin Scavenging): Dissolve the crude product in a suitable solvent (e.g., methanol) and add a basic ion-exchange resin to neutralize the HCl salt. Stir for approximately 1 hour, filter the resin, and evaporate the solvent.[12]

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Boc deprotection of this compound.

Caption: Experimental workflow for Boc deprotection.

References

- 1. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boc Deprotection - HCl [commonorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Asymmetric Hydrogenation for 3-Aminopiperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-aminopiperidine derivatives are crucial building blocks in the synthesis of numerous pharmaceutical agents due to their presence in a wide array of biologically active molecules. The development of efficient and stereoselective methods for their synthesis is of significant interest to the pharmaceutical industry. Asymmetric hydrogenation of 3-aminopyridine precursors represents a highly atom-economical and direct approach to access these valuable chiral synthons. This document provides an overview of current catalytic systems, quantitative data for comparison, and detailed experimental protocols for the asymmetric hydrogenation of N-protected 3-aminopyridine derivatives.

Catalytic Systems Overview

The enantioselective hydrogenation of N-heteroarenes, including pyridine derivatives, is a challenging transformation due to the aromatic stability of the substrates and potential catalyst inhibition by the nitrogen atom. Activation of the pyridine ring, typically by N-alkylation or N-acylation to form pyridinium salts or activated pyridine species, is often necessary to facilitate hydrogenation under milder conditions. The most successful catalytic systems for this transformation are based on precious metals such as rhodium, iridium, and to a lesser extent, ruthenium, paired with chiral phosphine ligands.

Rhodium (Rh)-based catalysts , particularly with Josiphos-type ligands, have shown considerable promise in the asymmetric hydrogenation of 3-substituted pyridinium salts. These systems can achieve high enantioselectivities and yields, often in the presence of a base to modulate the reaction pathway.

Iridium (Ir)-based catalysts are also effective, especially for the hydrogenation of pyridinium salts. Chiral iridium complexes can provide access to highly enantioenriched piperidine derivatives.

Ruthenium (Ru)-based catalysts are well-established for the asymmetric hydrogenation of a variety of functional groups and some N-heterocycles. However, specific examples of their application in the direct asymmetric hydrogenation of 3-aminopyridine derivatives are less commonly reported in the literature compared to rhodium and iridium systems.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the quantitative data for the asymmetric hydrogenation of N-protected 3-aminopyridine derivatives using different catalytic systems.

| Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-3-amido-pyridinium Salts | ||||||

| Entry | Substrate | Catalyst | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | N-Benzyl-3-(acetylamino)pyridinium bromide | [Rh(COD)₂]BF₄ | (R,R)-f-spiroPhos | Toluene | 85 | 92 |

| 2 | N-Benzyl-3-(Boc-amino)pyridinium bromide | [Rh(COD)₂]BF₄ | (S,S)-JosiPhos | THF/MeOH | 90 | 88 |

| 3 | N-Benzyl-3-(Cbz-amino)pyridinium bromide | [Rh(COD)₂]BF₄ | (R)-Xyl-P-Phos | Dichloromethane | 82 | 95 |

| Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of N-Alkyl-3-amido-pyridinium Salts | ||||||

| Entry | Substrate | Catalyst | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | N-Methyl-3-(Boc-amino)pyridinium iodide | [Ir(COD)Cl]₂ | (S)-SEGPHOS | 1,2-Dichloroethane | 91 | 94 |

| 2 | N-Benzyl-3-(Boc-amino)pyridinium bromide | [Ir(COD)Cl]₂ | (R)-BINAP | THF | 88 | 90 |

| 3 | N-Phenethyl-3-(acetylamino)pyridinium bromide | [Ir(COD)Cl]₂ | (S)-MeO-BIPHEP | Methanol | 85 | 96 |

Note: The data presented is a compilation from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-3-(Boc-amino)pyridinium Bromide

Materials:

-

N-Benzyl-3-(Boc-amino)pyridinium bromide (1.0 mmol)

-

[Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)

-

(S,S)-JosiPhos (0.011 mmol, 1.1 mol%)

-

Anhydrous and degassed THF/MeOH (1:1 mixture, 10 mL)

-

Triethylamine (1.2 mmol)

-

Hydrogen gas (99.999%)

-

Autoclave equipped with a magnetic stirrer and temperature control

Procedure:

-

In a glovebox, to a glass liner for the autoclave, add N-Benzyl-3-(Boc-amino)pyridinium bromide (1.0 mmol), [Rh(COD)₂]BF₄ (0.01 mmol), and (S,S)-JosiPhos (0.011 mmol).

-